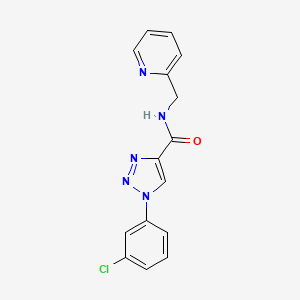

1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12ClN5O and its molecular weight is 313.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 951598-11-1, is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiparasitic properties. The unique structural features of this compound contribute to its diverse pharmacological effects.

The molecular formula of this compound is C15H12ClN5O with a molecular weight of 313.74 g/mol. It features a triazole ring, which is known for its significant role in various biological activities.

| Property | Value |

|---|---|

| CAS Number | 951598-11-1 |

| Molecular Formula | C15H12ClN5O |

| Molecular Weight | 313.74 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors involved in critical cellular pathways. For instance, studies have shown that triazole derivatives can modulate the activity of kinases and other proteins involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial and fungal strains. For example, compounds similar to this compound have shown promising results against drug-resistant pathogens.

Anticancer Properties

Triazole-containing compounds have been evaluated for their anticancer potential. A study highlighted that derivatives of triazoles can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. Specifically, the compound exhibited cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range (2.70 to 5.04 µM) .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects against organisms such as Leishmania and Plasmodium. In particular, it has shown superior activity compared to standard treatments like miltefosine and amphotericin B against Leishmania aethiopica .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and mechanisms of action of this compound:

- Anticancer Mechanism : A study on triazole hybrids demonstrated that they increase ROS levels leading to apoptosis in cancer cells . The mechanism involves mitochondrial dysfunction and activation of caspase pathways.

- Antimicrobial Efficacy : Another research highlighted that triazole derivatives effectively inhibit bacterial growth, particularly against resistant strains . The structure-activity relationship (SAR) analysis suggests that modifications on the chlorophenyl group significantly enhance antimicrobial activity.

- Antiparasitic Effects : In vivo studies reported that the compound exhibits potent antileishmanial activity with favorable pharmacokinetic profiles . This suggests its potential as a therapeutic agent for leishmaniasis.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,3-triazoles have been shown to selectively inhibit various kinases involved in cancer progression. A study highlighted that triazole-based compounds could act as potent inhibitors of c-Met kinases, which are implicated in several cancer types including non-small cell lung cancer and renal cell carcinoma .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Cancer Type |

|---|---|---|---|

| PF-04217903 | c-Met | 0.005 | Non-small cell lung cancer |

| Savolitinib | c-Met | 0.005 | Renal cell carcinoma |

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activity. The unique structural features of the triazole ring enhance the binding affinity to microbial targets. Studies have demonstrated that compounds similar to 1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory diseases. The compound's ability to modulate immune responses has been investigated, with promising results indicating its potential as an anti-inflammatory agent. This is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Efficacy

A preclinical study evaluated the efficacy of a series of triazole derivatives, including this compound, against various cancer cell lines. The results showed significant cytotoxicity with IC50 values in the low micromolar range for several derivatives, indicating a strong potential for further development as anticancer therapeutics .

Case Study 2: Antimicrobial Screening

In a screening assay for antimicrobial activity, derivatives of the compound were tested against a panel of bacterial strains. The results indicated that modifications on the pyridine ring significantly enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Análisis De Reacciones Químicas

Amide Bond Reactivity

The carboxamide group participates in:

-

Hydrolysis : Under acidic or basic conditions, the amide bond hydrolyzes to form 1H-1,2,3-triazole-4-carboxylic acid, which can be further derivatized .

-

N-Alkylation : The pyridin-2-ylmethyl group can undergo alkylation with electrophiles (e.g., alkyl halides) to introduce steric or electronic modifications .

Triazole Ring Modifications

-

Electrophilic Substitution : The triazole’s N1 position reacts with electrophiles (e.g., acyl chlorides) to form N-acylated derivatives, enhancing lipophilicity .

-

Metal Coordination : The triazole nitrogen atoms coordinate with transition metals (e.g., Cu, Pd), enabling catalytic applications or stabilizing intermediates .

Catalytic Coupling Reactions

The compound serves as a substrate in cross-coupling reactions:

Biological Interaction-Driven Reactions

The compound’s interactions with biological targets guide its reactivity:

-

Pregnane X Receptor (PXR) Modulation : Substituents at the triazole’s 3-position (e.g., 3-tert-butylphenyl) enhance binding affinity (IC₅₀ = 0.21 μM) by optimizing hydrophobic interactions .

-

Enzyme Inhibition : Structural analogs inhibit ALK/ROS1 kinases via hydrogen bonding between the carboxamide carbonyl and kinase residues (IC₅₀ = 0.29–0.91 μM) .

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light induces cleavage of the triazole ring, forming nitrile and chlorophenyl fragments .

-

Oxidative Stability : The chlorophenyl group resists oxidation under mild conditions but degrades in strong oxidants (e.g., KMnO₄) .

Comparative Reactivity of Structural Analogs

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c16-11-4-3-6-13(8-11)21-10-14(19-20-21)15(22)18-9-12-5-1-2-7-17-12/h1-8,10H,9H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMFIMAFUFTFMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.